

What are the properties of 2-Piperazin-1-yl-benzaldehyde?

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Compound of Interest

Compound Name: **2-Piperazin-1-yl-benzaldehyde**

Cat. No.: **B1586802**

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An In-depth Technical Guide to **2-Piperazin-1-yl-benzaldehyde**: Properties, Synthesis, and Applications

Abstract

2-Piperazin-1-yl-benzaldehyde (CAS No. 736991-52-9) is a bifunctional organic compound that serves as a highly versatile building block in modern synthetic and medicinal chemistry.^[1] It integrates the reactive aldehyde group with the piperazine moiety, a well-established "privileged scaffold" in drug discovery.^[2] This guide provides a comprehensive overview of its chemical and physical properties, a predictive spectroscopic profile, a detailed synthetic protocol, and an analysis of its reactivity and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

2-Piperazin-1-yl-benzaldehyde is an organic compound featuring a benzaldehyde functional group substituted with a piperazine ring at the ortho-position.^[1] It typically presents as a white to off-white crystalline solid and is soluble in polar organic solvents.^[1] The presence of both a nucleophilic piperazine ring and an electrophilic aldehyde group on the same scaffold dictates its rich chemical reactivity.

Table 1: Physicochemical Properties of **2-Piperazin-1-yl-benzaldehyde**

Property	Value	Reference
CAS Number	736991-52-9	[1] [3]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O	[1] [4]
Molecular Weight	190.24 g/mol	[1] [4]
Appearance	White to off-white solid/powder	[1]
Boiling Point	355 °C at 760 mmHg	[5]
Density	1.123 g/cm ³	[5]
Flash Point	168.5 °C	[5]
Hydrogen Bond Acceptors	3	[5]
Hydrogen Bond Donors	1	[5]
Canonical SMILES	C1CN(CCN1)C2=CC=CC=C2 C=O	[5]
InChI Key	NITSFGVLNGNYOS- UHFFFAOYSA-N	[1] [5]

Predictive Spectroscopic Profile

While specific experimental spectra are not widely published, a detailed spectroscopic profile can be predicted based on the compound's functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and piperazine protons.

- Aldehyde Proton (-CHO): A singlet is anticipated far downfield, typically in the δ 9.8-10.1 ppm range, due to the strong deshielding effect of the carbonyl group.[\[6\]](#)
- Aromatic Protons (C₆H₄): Four protons on the benzene ring will appear in the δ 7.0-7.9 ppm region. Their splitting patterns will be complex due to ortho, meta, and para coupling.

- Piperazine Protons (-CH₂-): Eight protons on the piperazine ring will likely appear as two distinct multiplets. The four protons adjacent to the benzene ring (N-Ar) are expected around δ 3.0-3.2 ppm, while the four protons adjacent to the secondary amine (N-H) would be slightly upfield, around δ 2.8-3.0 ppm. The N-H proton itself would appear as a broad singlet.

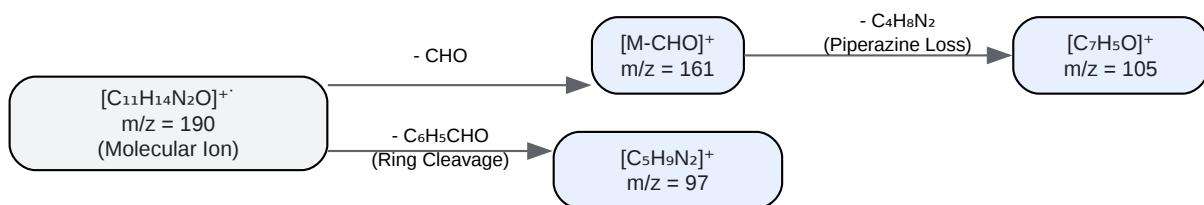
Infrared (IR) Spectroscopy

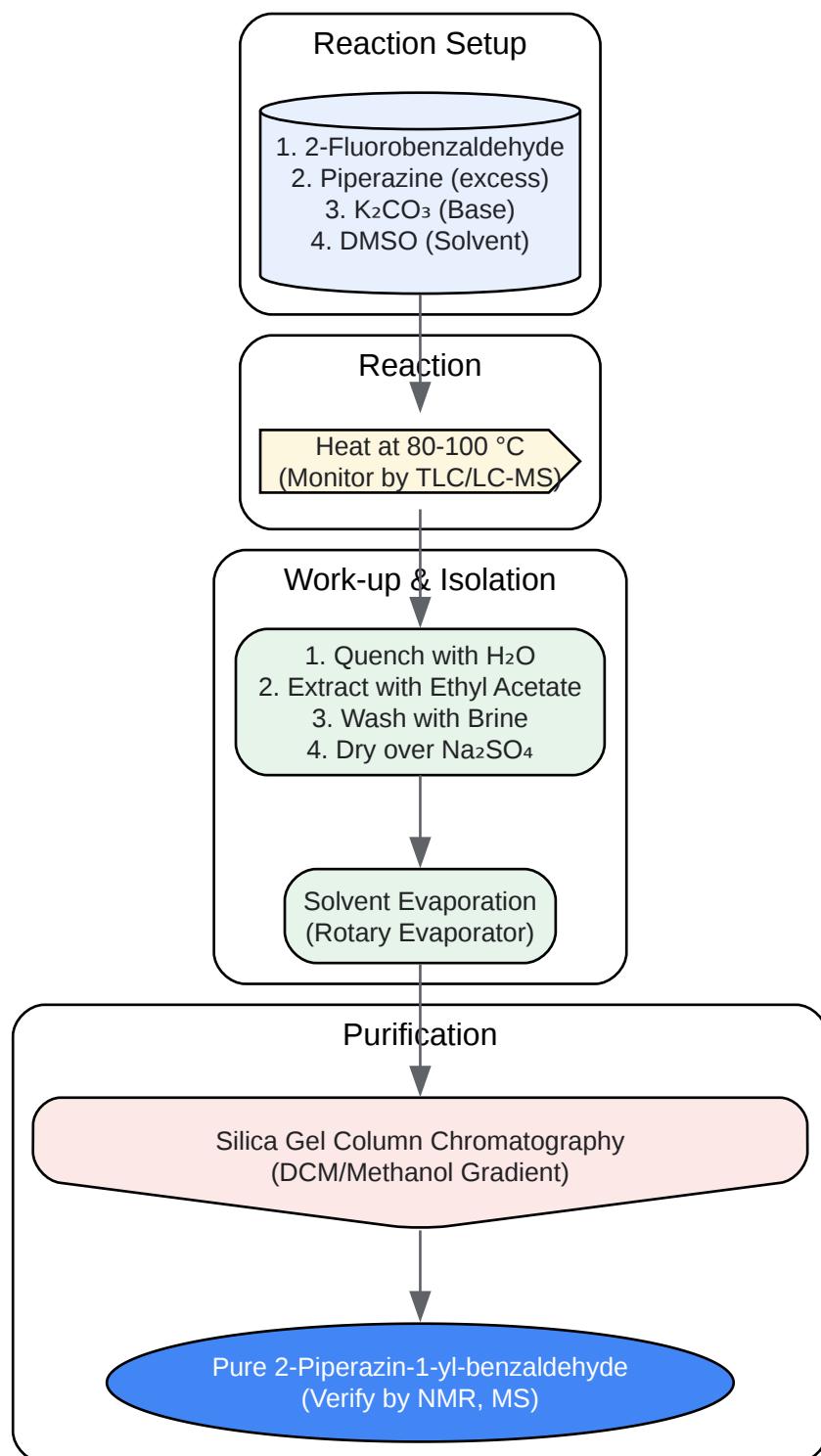
The IR spectrum provides clear evidence of the key functional groups.

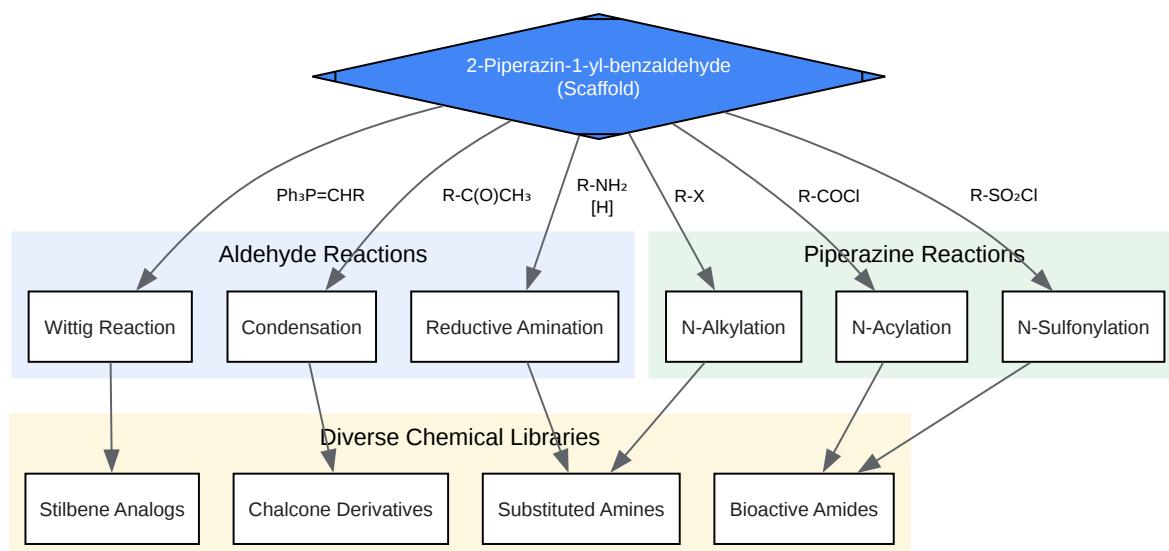
- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.^[7]
- C-H Stretch (Aldehyde): A characteristic pair of weaker bands (a Fermi doublet) may appear around 2820 cm⁻¹ and 2720 cm⁻¹.^[7]
- Aromatic C=C Stretch: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.
^[7]
- N-H Stretch (Piperazine): A moderate, somewhat broad peak is expected around 3300-3350 cm⁻¹.
- C-N Stretch: Absorptions corresponding to the aryl-amine and alkyl-amine C-N bonds will appear in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would be characteristic of the structure, involving cleavage of the piperazine ring and the aldehyde group.







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